molecular formula C21H22N6O4S B12377445 2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide

2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide

Cat. No.: B12377445
M. Wt: 454.5 g/mol
InChI Key: FGXHTSJGXHOELB-UHFFFAOYSA-N
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Description

2-[4-[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Piperazine Ring: The benzothiazole derivative is then reacted with a piperazine derivative under appropriate conditions, such as heating or using a catalyst.

    Introduction of the Acetamide Group: The final step involves the acylation of the piperazine derivative with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the nitrophenyl group may contribute to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 1-piperidinecarbodithioate
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N6O4S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C21H22N6O4S/c28-19(22-15-5-7-16(8-6-15)27(30)31)13-25-9-11-26(12-10-25)14-20(29)24-21-23-17-3-1-2-4-18(17)32-21/h1-8H,9-14H2,(H,22,28)(H,23,24,29)

InChI Key

FGXHTSJGXHOELB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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